[(4-Bromobut-3-en-1-yl)sulfanyl]benzene
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Overview
Description
[(4-Bromobut-3-en-1-yl)sulfanyl]benzene is an organic compound with the molecular formula C10H11BrS. It consists of a benzene ring substituted with a (4-bromobut-3-en-1-yl)sulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene typically involves the reaction of 4-bromo-1-butene with thiophenol under suitable conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of thiophenol attacks the bromine-substituted carbon of 4-bromo-1-butene, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromobut-3-en-1-yl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenyl group can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Bromobut-3-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
[(4-Bromobut-3-en-1-yl)sulfanyl]benzene can be compared with other similar compounds such as:
(4-Bromobut-1-yn-1-yl)benzene: This compound has a triple bond instead of a double bond, leading to different reactivity and applications.
(4-Bromo-3-buten-1-yn-1-yl)benzene: This compound has both a double and a triple bond, offering unique chemical properties.
The uniqueness of this compound lies in its combination of a bromine-substituted butenyl group and a sulfanyl group attached to a benzene ring, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
189290-34-4 |
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Molecular Formula |
C10H11BrS |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
4-bromobut-3-enylsulfanylbenzene |
InChI |
InChI=1S/C10H11BrS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2 |
InChI Key |
IFMYDEIJTVGIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC=CBr |
Origin of Product |
United States |
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